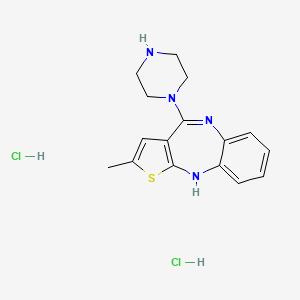
Desmethylolanzapine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethylolanzapine dihydrochloride is a chemical compound that serves as the primary metabolite of olanzapine, an atypical antipsychotic drug marketed under the brand name Zyprexa®. Olanzapine is widely used in the treatment of schizophrenia and bipolar disorder. This compound is often utilized in clinical and forensic toxicology, therapeutic drug monitoring, and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Desmethylolanzapine dihydrochloride can be synthesized through the N-demethylation of olanzapine. This process typically involves the use of strong bases such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide. The reaction is often carried out under controlled temperature conditions to ensure optimal yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve phase transfer catalysis (PTC) techniques, which can enhance reaction rates and yields. Microwave irradiation or ultrasound may also be employed to further improve efficiency. The use of eco-friendly solvents such as choline chloride/urea (natural deep eutectic solvent) has been explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Desmethylolanzapine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Desmethylolanzapine dihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Desmethylolanzapine dihydrochloride exerts its effects by interacting with multiple neuronal receptors. It acts as an antagonist at dopamine receptors (D1, D2, D3, D4) and serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6). Additionally, it targets alpha-1 adrenergic receptors, histamine receptors (H1), and various muscarinic receptors. These interactions contribute to its antipsychotic and therapeutic effects .
Comparaison Avec Des Composés Similaires
Olanzapine: The parent compound from which desmethylolanzapine dihydrochloride is derived.
2-Hydroxymethylolanzapine: Another metabolite of olanzapine.
Olanzapine N-oxide: A minor metabolite of olanzapine.
Uniqueness: this compound is unique due to its role as the primary metabolite of olanzapine, making it a crucial marker in therapeutic drug monitoring and clinical research. Its interactions with multiple neuronal receptors also distinguish it from other metabolites .
Propriétés
Formule moléculaire |
C16H20Cl2N4S |
|---|---|
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C16H18N4S.2ClH/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11;;/h2-5,10,17,19H,6-9H2,1H3;2*1H |
Clé InChI |
XGWRUWDADADOIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
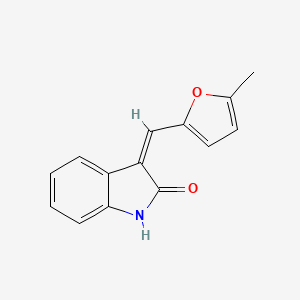
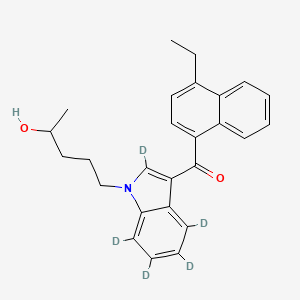
![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)
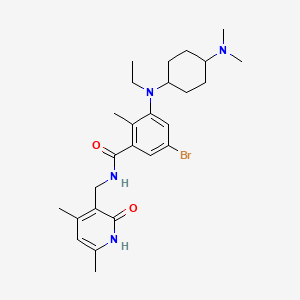
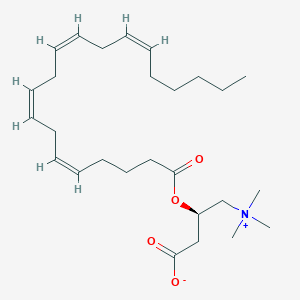
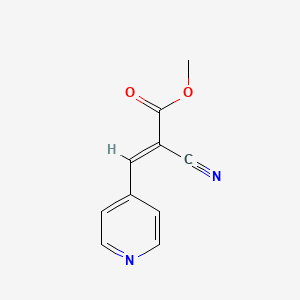
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
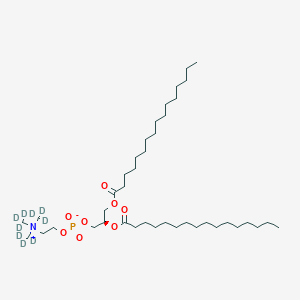
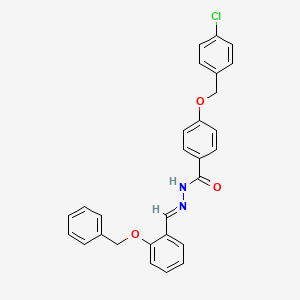

![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
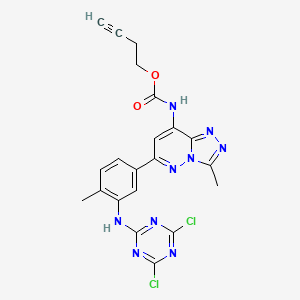
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
